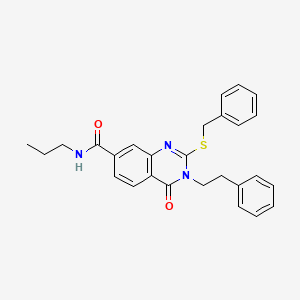

2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Beschreibung

This quinazoline derivative features a benzylsulfanyl group at position 2, a phenylethyl substituent at position 3, and an N-propyl carboxamide moiety at position 5. Quinazolines are heterocyclic scaffolds known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-16-28-25(31)22-13-14-23-24(18-22)29-27(33-19-21-11-7-4-8-12-21)30(26(23)32)17-15-20-9-5-3-6-10-20/h3-14,18H,2,15-17,19H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYVFCWTPDNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzylthio, phenethyl, and propyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

Substitution: The phenethyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

One of the most significant applications of this compound is its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a crucial role in inflammation and pain pathways. Inhibitors of this enzyme are commonly used in the treatment of inflammatory conditions.

Case Study : A study demonstrated that derivatives of quinazoline compounds exhibit varying degrees of COX-2 inhibitory activity. The synthesized compounds were evaluated for their effectiveness, with some showing significant inhibition levels comparable to established drugs like celecoxib .

Anti-inflammatory Activity

Given its COX-2 inhibitory properties, this compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures.

Research Findings : A series of quinazoline derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that modifications in the chemical structure could enhance their efficacy as anti-inflammatory agents .

Neuroprotective Effects

Recent studies suggest that compounds within the quinazoline family may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

In Silico Studies : Molecular docking studies have been performed to explore the binding interactions between these compounds and acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Some derivatives showed promising results, indicating potential therapeutic applications .

Comparative Analysis of Related Compounds

To understand the relative efficacy of 2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide, a comparison with other similar compounds is essential.

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural Analog: 2-{[(4-Methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide (G836-0100)

This compound (ChemDiv ID: G836-0100) differs by the addition of a 4-methyl group on the benzylsulfanyl substituent. Below is a comparative analysis:

Hypothetical Pharmacological Implications

Target Binding : The 4-methyl group may strengthen hydrophobic interactions in enzymatic pockets (e.g., VEGFR2 kinase), a mechanism observed in phthalazinedione derivatives .

Solubility : The methyl group could reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.

Comparison with Phthalazinedione Derivatives

For example:

- Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydrophthalazine-1-oxy)acetamido]propionate showed potent VEGFR2 inhibition (IC50 ~0.8 µM) .

Research and Commercial Context

- Screening Utility : G836-0100 is marketed as a screening compound (ChemDiv), suggesting its use in high-throughput assays for kinase or antimicrobial targets .

- Synthetic Feasibility : Both compounds are synthesized via modular routes, allowing further derivatization of the sulfanyl and carboxamide groups .

- Cost Considerations : G836-0100 is priced at $66–$140 per 4–40 mg (Life Chemicals, 2023), reflecting demand for specialized quinazoline derivatives .

Biologische Aktivität

The compound 2-(benzylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzylsulfanyl group and a quinazoline core, which are critical for its biological activity.

Antihypertensive Activity

Research indicates that compounds similar to this quinazoline derivative exhibit significant antihypertensive properties. Specifically, derivatives with ACE-inhibitory activity have been documented to reduce blood pressure effectively in vivo. For example, studies have shown that certain structural modifications can enhance ACE inhibition, which is a key mechanism in managing hypertension .

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For instance, molecular docking studies suggest that this compound may interact with key proteins involved in cancer pathways, such as EGFR tyrosine kinase. This interaction could potentially lead to reduced tumor growth in various cancer models .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antihypertensive | ACE inhibition | |

| Anticancer | EGFR inhibition and apoptosis induction | |

| Antimicrobial | Inhibition of bacterial growth |

ACE Inhibition

The compound’s ability to inhibit angiotensin-converting enzyme (ACE) is pivotal for its antihypertensive effects. In experimental models, compounds with similar structures demonstrated approximately 60% inhibition of ACE activity at certain dosages .

Cancer Cell Proliferation

Molecular docking simulations have shown that the compound binds effectively to the active site of EGFR, leading to decreased phosphorylation and activation of downstream signaling pathways responsible for cell proliferation and survival .

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rat models, administration of similar quinazoline derivatives resulted in significant reductions in systolic blood pressure over a period of several weeks. The study highlighted the importance of the benzylsulfanyl moiety in enhancing the antihypertensive effect compared to other derivatives lacking this group .

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of related quinazoline compounds on human colon (HT29) and prostate (DU145) cancer cell lines using MTT assays. The results indicated that these compounds significantly reduced cell viability and induced apoptosis, suggesting their potential as therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.